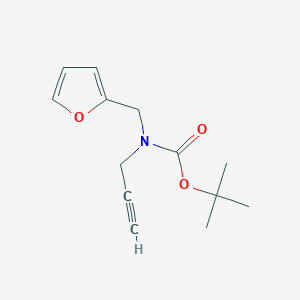
tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is an organic compound with the molecular formula C13H17NO3 It is a derivative of carbamate, featuring a furan ring, a prop-2-ynyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate typically involves the reaction of furan-2-ylmethylamine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate linkage. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The prop-2-ynyl group can be reduced to a propyl group using hydrogenation.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: tert-Butyl N-(furan-2-ylmethyl)-N-propylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The furan ring and prop-2-ynyl group may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(furan-2-ylmethyl)carbamate: Lacks the prop-2-ynyl group, making it less reactive in certain chemical reactions.
tert-Butyl N-(thiophen-2-ylmethyl)-N-prop-2-ynylcarbamate: Contains a thiophene ring instead of a furan ring, which can alter its chemical and biological properties.
Uniqueness
tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is unique due to the presence of both the furan ring and the prop-2-ynyl group. This combination provides a distinct set of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-5-8-14(10-11-7-6-9-16-11)12(15)17-13(2,3)4/h1,6-7,9H,8,10H2,2-4H3 |
InChI Key |
PBERMOOHNXFGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















